molecular formula C9H9ClO2 B1585289 Phenyl 3-chloropropanoate CAS No. 24552-27-0

Phenyl 3-chloropropanoate

Cat. No.: B1585289
CAS No.: 24552-27-0
M. Wt: 184.62 g/mol
InChI Key: RAFRTSDUWORDLA-UHFFFAOYSA-N
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Description

Phenyl 3-chloropropanoate is an organic compound with the molecular formula C₉H₉ClO₂. It is an ester derived from 3-chloropropanoic acid and phenol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Phenyl 3-chloropropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 3-chloropropanoic acid and phenol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solution.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products such as 3-hydroxypropanoate, 3-aminopropanoate, or 3-thiopropanoate.

    Hydrolysis: 3-chloropropanoic acid and phenol.

    Reduction: 3-chloropropanol and phenol.

Scientific Research Applications

Phenyl 3-chloropropanoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving esterases and lipases.

    Material Science: Utilized in the preparation of polymers and resins with specific properties.

    Medicinal Chemistry: Investigated for its potential as a prodrug or a building block in the design of bioactive molecules.

Mechanism of Action

The mechanism of action of phenyl 3-chloropropanoate involves its interaction with nucleophiles and enzymes. The ester bond can be hydrolyzed by esterases, releasing 3-chloropropanoic acid and phenol. The compound may also undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups, leading to the formation of various derivatives.

Comparison with Similar Compounds

Phenyl 3-chloropropanoate can be compared with other similar compounds such as:

    Phenyl 2-chloropropanoate: Differing by the position of the chlorine atom, which affects its reactivity and applications.

    Phenyl 3-bromopropanoate:

    Phenyl 3-hydroxypropanoate: The hydroxyl group provides different chemical properties and applications compared to the chlorine atom.

Uniqueness: this compound is unique due to its specific reactivity profile, which makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

phenyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-6-9(11)12-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFRTSDUWORDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179293
Record name Phenyl beta-chloropropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24552-27-0
Record name Phenyl beta-chloropropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024552270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24552-27-0
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Record name Phenyl beta-chloropropionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl 3-Chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Phenyl 3-chloropropanoate in the synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one?

A: this compound serves as a crucial starting material in the multi-step synthesis of 2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one. [] It is first synthesized through an acylation reaction between phenol and 3-chloropropanoyl chloride. This compound then undergoes a series of reactions including cyclization, Schmidt rearrangement, and substitution to finally yield the target dihydroisoquinolinone derivative. [] The researchers aimed to explore novel compounds with potential biological activity, and this synthetic route utilizing this compound provided a pathway to achieve that. []

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